Avasimibe

Overview

Description

Avasimibe is an orally active acyl coenzyme A-cholesterol acyltransferase (ACAT) inhibitor . It was developed with the aim of improving the bioavailability of ACAT inhibitors and has solution stability even at acidic pH . It has been used as a medicine for atherosclerosis due to its excellent and safe anti-inflammatory effects in humans .

Chemical Reactions Analysis

This compound is known to interact with several cytochrome P450 isoenzymes, including CYP1A2, CYP2C9, and CYP2C19 . It acts as a potent activator of the pregnane X receptor, consequently inducing CYP3A4 and P-glycoprotein .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 501.72 . It is stable if stored as directed and should be protected from light and heat .

Scientific Research Applications

Avasimibe in Asthma Treatment

This compound (Ava), an acetyl-CoA acetyltransferase 1 (ACAT1) specific inhibitor, showed potential as a new therapeutic option for allergic asthma. In a study, this compound was administered to house dust mite (HDM)-induced asthmatic mice. Results indicated a significant reduction in IL-4 and IL-5 production, total IgE in serum, and alleviation of the airway epithelial barrier disruption. This effect was attributed to the impairment of epithelial basal cell proliferation and inactivation of the Wnt/β-catenin signaling pathway induced by HDMs (Zhou et al., 2022).

This compound in Atherosclerosis

This compound's role in atherosclerosis has been explored, demonstrating its potential beyond cholesterol-lowering effects. In animal studies, this compound showed a reduction in plasma cholesterol levels, mainly due to a decrease in the non-HDL cholesterol fraction. Additionally, it may have direct antiatherosclerotic activity, contributing to increased plaque stability by reducing lipid accumulation in the arterial wall and inhibiting macrophage infiltration (Llaverías et al., 2006).

This compound in Cancer Therapy

Research has explored this compound's potential in cancer therapy. For instance, in breast cancer treatment, this compound combined with doxorubicin chemotherapy and metal–organic frameworks nanoparticles exhibited better efficacy than monotherapies. This compound's ability to modulate cholesterol metabolism and potentiate the killing function of CD8+ T cells was highlighted (Lei et al., 2020). Furthermore, this compound inhibited the proliferation, migration, and invasion of glioma cells by suppressing linc00339, suggesting a new approach for glioma therapy (Luo et al., 2020).

This compound in Metabolic Disorders

In metabolic disorders, this compound has shown promise. A study on diet-induced obese mice revealed that this compound alleviated obesity and insulin resistance, mainly through the suppression of food intake. This indicated this compound's therapeutic potential in treating obesity-related conditions (Zhu et al., 2021).

This compound in Treating Peripheral Arterial Disease

This compound was tested for its effects on exercise performance in patients with peripheral arterial disease (PAD). Although the study did not demonstrate a clear benefit of this compound on treadmill exercise performance in PAD patients, it contributed to the understanding of the impact of atherosclerosis treatments on functional endpoints. The study involved 442 patients and evaluated changes in peak walking time using a graded treadmill protocol (Hiatt et al., 2004).

This compound in Hyperlipidemia

This compound was evaluated for its efficacy and safety in treating hyperlipidemia. The study involved 130 individuals with combined hyperlipidemia and hypoalphalipoproteinemia. This compound led to significant reductions in plasma levels of total triglycerides and VLDL-cholesterol, demonstrating its lipid-modifying activity. This study provided insights into the safety and efficacy of this compound in human subjects (Insull et al., 2001).

Mechanism of Action

Target of Action

Avasimibe primarily targets the enzymes sterol O-acyltransferases (SOAT1 and SOAT2, also known as ACAT1 and ACAT2) . These enzymes play a crucial role in the metabolism and catabolism of cholesterol . ACAT1 has been found to be widely involved in tumor initiation and progression .

Mode of Action

This compound is a potent inhibitor of ACAT1 . It inhibits the conversion of excessive cholesterol to less toxic cholesteryl esters . This compound is also a potent activator of the pregnane X receptor, an indirect inducer of CYP3A4 and P-glycoprotein, and a potent inhibitor of several cytochrome P450 isoenzymes, including CYP1A2, CYP2C9, and CYP2C19 .

Biochemical Pathways

This compound affects multiple biochemical pathways. It suppresses the expression of CDK2, cyclin E1, CDK4, cyclin D, CDK1, cyclin B1, Aurora A, and PLK1, while inducing the expression of p53, p21, p27, and GADD45A . This results in the induction of mitochondria-dependent apoptosis in glioblastoma cells, associated with arresting the cell cycle at G0/G1 phase and G2/M phase by regulating the p53/p21 pathway, p53/GADD45A, and Aurora A/PLK1 signaling pathways .

Pharmacokinetics

This compound is metabolized in the liver, primarily by the CYP3A4 and 2C9 enzymes . The elimination half-life of this compound is between 15 and 24 hours . The compound is predominantly excreted in feces, with less than 2% excreted in urine . This compound is better absorbed when taken with food, especially with a high-fat meal, as reflected by increases in its peak serum concentration and area under the curve (AUC) .

Result of Action

This compound has been shown to have anticancer effects. It dose-dependently inhibits the proliferation of certain cancer cells, decreases DNA synthesis, and inhibits the colony formation of tumor cells . It also dose-dependently increases the apoptotic rate of tumor cells, decreases the mitochondrial membrane potential, induces the activity of caspase-3/7, and increases the protein expression of cleaved caspase-9, cleaved PARP, and Bax .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the absorption of this compound is enhanced when taken with food, particularly a high-fat meal . .

Safety and Hazards

properties

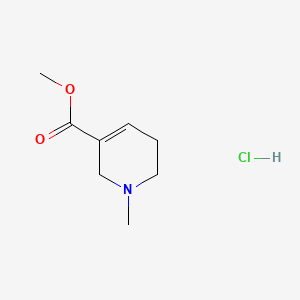

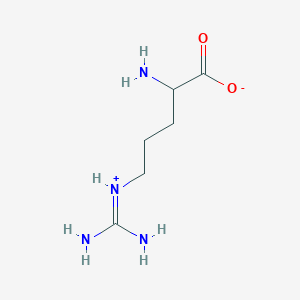

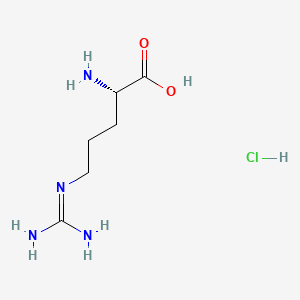

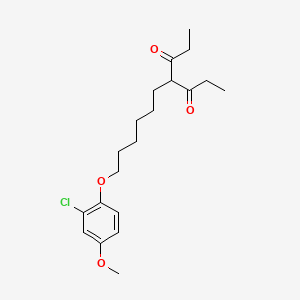

IUPAC Name |

[2,6-di(propan-2-yl)phenyl] N-[2-[2,4,6-tri(propan-2-yl)phenyl]acetyl]sulfamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H43NO4S/c1-17(2)22-14-25(20(7)8)27(26(15-22)21(9)10)16-28(31)30-35(32,33)34-29-23(18(3)4)12-11-13-24(29)19(5)6/h11-15,17-21H,16H2,1-10H3,(H,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTQXTEKSNBVPQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)OS(=O)(=O)NC(=O)CC2=C(C=C(C=C2C(C)C)C(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H43NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80168117 | |

| Record name | Avasimibe | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80168117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

501.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

166518-60-1 | |

| Record name | Avasimibe | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=166518-60-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Avasimibe [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0166518601 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Avasimibe | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06442 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Avasimibe | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80168117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AVASIMIBE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28LQ20T5RC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.